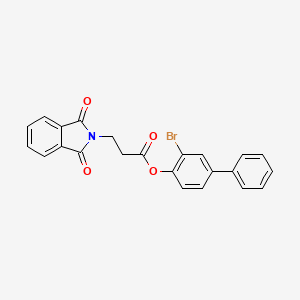
3-bromo-4-biphenylyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
描述
3-bromo-4-biphenylyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound is commonly known as BRD7929 and has been extensively studied for its biochemical and physiological effects.
作用机制
BRD7929 binds to the acetyl-lysine binding pocket of BRD2, BRD3, and BRD4, which inhibits their ability to recognize acetylated histone tails. This, in turn, prevents the recruitment of transcriptional co-activators and the subsequent activation of gene transcription. The inhibition of BET proteins by BRD7929 has been shown to have anti-proliferative effects in cancer cells and anti-inflammatory effects in immune cells.
Biochemical and Physiological Effects:
BRD7929 has been extensively studied for its biochemical and physiological effects. In cancer cells, BRD7929 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in xenograft models. In immune cells, BRD7929 has been shown to reduce the production of pro-inflammatory cytokines and suppress the activation of T cells. These effects suggest that BRD7929 has potential therapeutic applications in cancer and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using BRD7929 in lab experiments is its selectivity for BRD2, BRD3, and BRD4. This allows researchers to specifically target these proteins and study their role in gene transcription. However, one limitation of BRD7929 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on BRD7929. One potential area of study is the development of more potent and selective inhibitors of BET proteins. Another area of research is the identification of biomarkers that can predict the response to BRD7929 treatment in cancer patients. Additionally, the combination of BRD7929 with other therapeutic agents could enhance its efficacy in cancer and inflammatory diseases. Overall, the potential applications of BRD7929 in research and therapy make it an exciting area of study for the scientific community.
科学研究应用
BRD7929 has been primarily used as a research tool to study the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails and play a critical role in gene transcription. BRD7929 is a selective inhibitor of BRD2, BRD3, and BRD4, which are members of the BET family. By inhibiting these proteins, BRD7929 can modulate gene expression and potentially be used as a therapeutic agent for various diseases, including cancer and inflammation.
属性
IUPAC Name |
(2-bromo-4-phenylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO4/c24-19-14-16(15-6-2-1-3-7-15)10-11-20(19)29-21(26)12-13-25-22(27)17-8-4-5-9-18(17)23(25)28/h1-11,14H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOHAKKPUKAHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



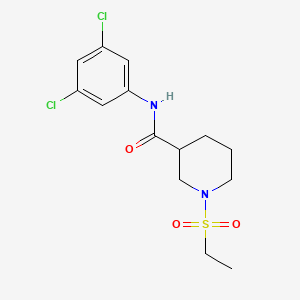
![1-[(4-bromophenyl)sulfonyl]-4-[2-(2-chlorophenoxy)ethyl]piperazine](/img/structure/B4683121.png)
![2-chloro-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4683125.png)
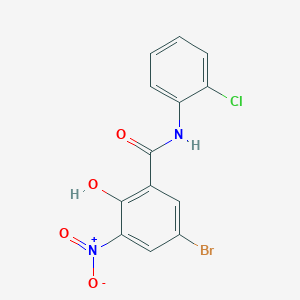
![N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4683140.png)
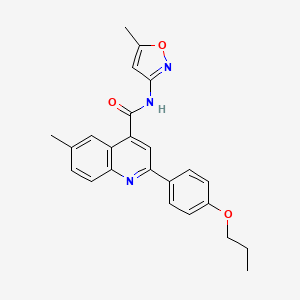
![4-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4683153.png)
![ethyl [(2-pyridinylthio)acetyl]carbamate](/img/structure/B4683179.png)
![N-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4683180.png)
![3-{[(5-benzyl-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683204.png)
![ethyl 4-cyano-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4683211.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4683214.png)
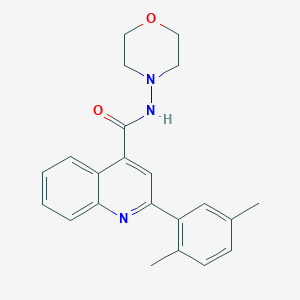
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-propanamine dihydrochloride](/img/structure/B4683227.png)